2,5,6-Trimethyldecane

Description

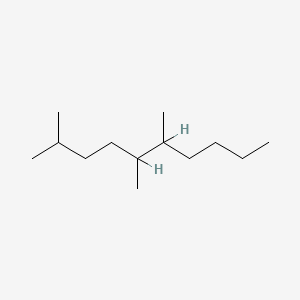

Structure

3D Structure

Properties

IUPAC Name |

2,5,6-trimethyldecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28/c1-6-7-8-12(4)13(5)10-9-11(2)3/h11-13H,6-10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBEWRUSPWIMDCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C)C(C)CCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50866911 | |

| Record name | decane, 2,5,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62108-23-0 | |

| Record name | Decane, 2,5,6-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062108230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | decane, 2,5,6-trimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50866911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 2,5,6-Trimethyldecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5,6-Trimethyldecane is a branched-chain alkane, a class of saturated hydrocarbons with the general formula CnH2n+2.[1] As a member of this extensive family of organic compounds, its chemical behavior is largely defined by the stable carbon-carbon and carbon-hydrogen single bonds.[2] This guide provides a comprehensive overview of the chemical and physical properties of this compound, offering insights into its structure, potential synthesis, reactivity, and applications, particularly within the pharmaceutical sciences. This document is intended to serve as a technical resource for researchers and professionals in drug development and related scientific fields.

Molecular Structure and Identification

This compound is a constitutional isomer of tridecane, with the molecular formula C13H28.[3][4] Its structure features a ten-carbon decane backbone with three methyl group substituents at the 2, 5, and 6 positions. The presence of these branches significantly influences its physical properties compared to its linear counterpart, n-tridecane.[5]

Key Identifiers:

| Identifier | Value | Reference |

| IUPAC Name | This compound | [3] |

| CAS Number | 62108-23-0 | [3] |

| Molecular Formula | C13H28 | [3] |

| Molecular Weight | 184.37 g/mol | [6] |

| Canonical SMILES | CCCCC(C)C(C)CCC(C)C | [3] |

| InChI Key | HBEWRUSPWIMDCH-UHFFFAOYSA-N | [3] |

Physicochemical Properties

The physical characteristics of this compound are dictated by its branched structure, which affects its intermolecular van der Waals forces.[7] While experimental data for this specific isomer is not widely available, predicted values and properties of similar branched alkanes provide valuable insights.

Table of Physicochemical Properties:

| Property | Predicted Value | Notes |

| Boiling Point | 215.7 ± 7.0 °C | Branching generally lowers the boiling point compared to the linear isomer due to reduced surface area.[5][8] |

| Density | 0.754 ± 0.06 g/cm³ | Alkanes are typically less dense than water.[8] |

| Appearance | Colorless liquid | Expected to be a colorless liquid at room temperature and pressure.[7] |

| Solubility | Insoluble in water; Soluble in organic solvents | As a non-polar molecule, it is hydrophobic and lipophilic.[7] |

| XLogP3-AA | 6.4 | This high value indicates a strong preference for lipophilic environments.[3] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of this compound. While access to full experimental spectra is often limited, predicted data and the analysis of similar compounds can guide researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound would be complex due to the presence of multiple, chemically distinct protons. One would expect to see a series of overlapping multiplets in the aliphatic region (typically 0.8-2.0 ppm). The methyl groups would likely appear as doublets or triplets depending on their neighboring protons.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the non-equivalent carbon atoms in the molecule. The chemical shifts would fall within the typical range for alkanes (approximately 10-60 ppm). The signals for the methyl carbons would be expected at the higher field (lower ppm) end of this range.

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M+) at m/z 184. The fragmentation pattern would be characteristic of a branched alkane, with prominent peaks resulting from the cleavage of C-C bonds, particularly at the branching points, leading to the formation of stable carbocations.

Synthesis and Reactivity

Plausible Synthetic Pathway

A potential retrosynthetic analysis suggests the coupling of two smaller alkyl fragments. For instance, a Grignard reagent derived from a branched haloalkane could react with another haloalkane or a carbonyl compound followed by reduction.

Caption: Retrosynthetic analysis of this compound.

Proposed Experimental Workflow:

-

Formation of Grignard Reagent: React an appropriate branched alkyl halide (e.g., a halogenated pentane derivative) with magnesium metal in an anhydrous ether solvent (such as diethyl ether or tetrahydrofuran) to form the Grignard reagent.

-

Coupling Reaction: Add a suitable electrophile, such as another alkyl halide or a ketone, to the Grignard reagent. The nucleophilic carbon of the Grignard reagent will attack the electrophilic center of the second molecule, forming a new carbon-carbon bond.

-

Work-up and Purification: If a ketone was used, the resulting alkoxide is protonated with a weak acid to yield an alcohol. This alcohol would then need to be deoxygenated to the alkane. The final product would be purified using techniques such as distillation or column chromatography.

Caption: Plausible synthetic workflow for this compound.

Chemical Reactivity

As a saturated hydrocarbon, this compound is relatively inert under normal conditions.[2] Its reactivity is primarily limited to combustion and free-radical halogenation at high temperatures or in the presence of UV light. It is resistant to attack by most acids, bases, and oxidizing agents.

Potential Applications in Drug Development

While specific applications of this compound in pharmaceuticals are not extensively documented, the properties of highly branched alkanes suggest several potential uses, primarily as excipients.[9]

-

Non-polar Solvent/Vehicle: Its lipophilic nature makes it a candidate for dissolving or dispersing poorly water-soluble active pharmaceutical ingredients (APIs) in non-aqueous formulations.

-

Emollient in Topical Formulations: In creams and ointments, branched alkanes can act as emollients, providing a smooth feel and helping to maintain skin hydration.

-

Component of Self-Emulsifying Drug Delivery Systems (SEDDS): The lipophilicity of this compound could make it a suitable oil phase in SEDDS, which are designed to improve the oral bioavailability of poorly soluble drugs.[10]

The high degree of branching can also influence the viscosity and spreading properties of a formulation.

Safety and Handling

-

General Handling: Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11]

-

Flammability: Alkanes are flammable. Keep away from heat, sparks, and open flames.[12]

-

Toxicity: While generally considered to have low toxicity, inhalation of high concentrations of vapors may cause dizziness and respiratory irritation. Prolonged skin contact may lead to dryness and irritation. Ingestion can be harmful.[11]

It is crucial to consult the MSDS for a closely related compound and to handle this compound with the care appropriate for a flammable organic solvent.

Conclusion

This compound is a branched alkane with distinct physicochemical properties derived from its molecular structure. While a comprehensive set of experimental data is not yet available, predictive models and the study of analogous compounds provide a solid foundation for its characterization. Its lipophilic and inert nature suggests potential applications as a specialized solvent or excipient in pharmaceutical formulations. Further research into its synthesis, experimental properties, and toxicological profile is warranted to fully explore its utility in scientific and industrial applications.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 112466, this compound. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Decane, 2,5,6-trimethyl- - Substance Details - SRS. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Decane, 2,4,6-trimethyl- (CAS 62108-27-4). Retrieved from [Link]

-

SpectraBase. (n.d.). Decane, 2,5,6-trimethyl-. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Decane, 2,6,7-trimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Meinert, C., et al. (2023). Semifluorinated Alkanes as New Drug Carriers—An Overview of Potential Medical and Clinical Applications. Pharmaceutics, 15(4), 1198. Retrieved from [Link]

-

PubChem. (n.d.). 2,6,6-Trimethyldecane. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

Wikipedia contributors. (2024). Triptane. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

LibreTexts. (2024). 3.5: Properties of Alkanes. Retrieved from [Link]

-

ResearchGate. (2019). Applications of Polyhydroxyalkanoates in Drug Delivery. Retrieved from [Link]

-

MDPI. (2022). The Use of Rhizospheric Microorganisms of Crotalaria for the Determination of Toxicity and Phytoremediation to Certain Petroleum Compounds. Retrieved from [Link]

-

ACS Publications. (2023). Palladium-Catalyzed Deaminative Cross-Coupling of Alkyl Nitroso Carbamates. Retrieved from [Link]

-

Wikipedia contributors. (2024). Alkane. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

-

LibreTexts. (2023). Chemical Properties of Alkanes. Retrieved from [Link]

-

PubChem. (n.d.). 8-Ethyl-2,5,6-trimethyldecane. Retrieved from [Link]

-

Alkan Chemical Europe. (2025). The Role of Pharmaceutical Excipients in Modern Formulations. Retrieved from [Link]

-

PubChem. (n.d.). 2,4,6-Trimethyl-decane. Retrieved from [Link]

-

National Center for Biotechnology Information. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Retrieved from [Link]

-

LibreTexts. (2024). 3.5: Properties of Alkanes. Retrieved from [Link]

-

PubChem. (n.d.). 2,5,9-Trimethyldecane. Retrieved from [Link]

Sources

- 1. Alkane - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Decane, 2,5,6-trimethyl- | C13H28 | CID 112466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 7. CAS 62108-23-0: this compound | CymitQuimica [cymitquimica.com]

- 8. Trimethyldecane, 2,5,6- CAS#: 62108-23-0 [m.chemicalbook.com]

- 9. alkan-chemical.com [alkan-chemical.com]

- 10. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. This compound | CAS No: 62108-23-0 [aquigenbio.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to 2,5,6-Trimethyldecane (CAS Number: 62108-23-0)

Abstract

This technical guide provides a comprehensive overview of 2,5,6-trimethyldecane (CAS No. 62108-23-0), a branched-chain alkane. While specific research on this isomer is limited, this document synthesizes foundational chemical principles with predicted and available data to offer a robust resource for researchers, scientists, and professionals in drug development and analytical chemistry. This guide covers plausible synthetic routes, in-depth spectroscopic analysis, physicochemical properties, and safety considerations. Given the scarcity of data on its direct biological applications, the focus is on its role as a chemical reference standard and a model compound for the study of branched alkanes.

Introduction: Understanding the Molecular Architecture

This compound is a saturated hydrocarbon with the chemical formula C₁₃H₂₈.[1][2] As a branched-chain alkane, its molecular structure, featuring three methyl groups on a decane backbone, results in distinct physical and chemical properties compared to its linear isomer, n-tridecane.[3][4] The branching lowers the surface area, which typically leads to a lower boiling point due to decreased van der Waals forces.[4] Such compounds are often found in complex hydrocarbon mixtures, such as coal pyrolysis products and synthetic environments like carwash effluent.[3] In the context of pharmaceutical development, while not an active pharmaceutical ingredient itself, understanding the properties of such branched alkanes is crucial for identifying impurities and in formulation studies involving hydrocarbon-based excipients. Its primary utility in a research setting is as a high-purity reference standard for analytical method development and validation, particularly in gas chromatography.[5]

Physicochemical and Spectroscopic Data

A summary of the key physical and chemical properties of this compound is presented below. Where experimental data is unavailable, values have been predicted using established computational models.

| Property | Value | Source |

| CAS Number | 62108-23-0 | [1] |

| Molecular Formula | C₁₃H₂₈ | [1] |

| Molecular Weight | 184.37 g/mol | [1] |

| Appearance | Colorless liquid (predicted) | [4] |

| Boiling Point | 215.7 ± 7.0 °C (Predicted) | |

| Density | 0.754 ± 0.06 g/cm³ (Predicted) | |

| Solubility | Insoluble in water; soluble in organic solvents. | [4] |

Synthesis of this compound: A Plausible Synthetic Route

The proposed synthesis involves the coupling of two key fragments, which can be retrosynthetically derived from the target molecule. A logical disconnection point is between the 6- and 7-positions of the decane chain.

Caption: Retrosynthetic analysis of this compound.

Detailed Synthetic Protocol

Step 1: Preparation of the Gilman Reagent (Lithium di-(2-methylpentyl)cuprate)

-

To a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add lithium metal to dry diethyl ether.

-

Slowly add a solution of 1-bromo-2-methylpentane in dry diethyl ether to the lithium suspension with stirring. The reaction is exothermic and may require cooling to maintain a gentle reflux.

-

After the addition is complete, continue stirring at room temperature until the lithium metal is consumed, yielding a solution of 2-methylpentyllithium.

-

In a separate flask under an inert atmosphere, prepare a suspension of copper(I) iodide in dry diethyl ether at a low temperature (e.g., -78 °C).

-

Slowly add two equivalents of the freshly prepared 2-methylpentyllithium solution to the copper(I) iodide suspension with vigorous stirring. This will form the Gilman reagent, lithium di-(2-methylpentyl)cuprate.

Step 2: Coupling Reaction (Corey-House Synthesis)

-

To the freshly prepared Gilman reagent at low temperature, slowly add a solution of 1-bromo-3-methylpentane in dry diethyl ether.

-

Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by fractional distillation to yield pure this compound.

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques. Below is a detailed analysis of the expected spectra.

Mass Spectrometry (MS)

Electron ionization mass spectrometry of branched alkanes is characterized by preferential cleavage at the branching points to form more stable secondary and tertiary carbocations.[6] The molecular ion peak (M⁺) for branched alkanes is often weak or absent.[6] For this compound (MW = 184.37), the mass spectrum is expected to be dominated by fragments resulting from cleavage at the C5-C6 and C2-C3 bonds.

Predicted Fragmentation Pattern:

-

Cleavage at C5-C6: This would lead to the formation of a stable secondary carbocation at m/z 85 (C₆H₁₃⁺) and a primary radical. Another possibility is the formation of a secondary carbocation at m/z 99 (C₇H₁₅⁺) and a secondary radical.

-

Cleavage at C2-C3: This would result in the formation of a stable secondary carbocation at m/z 43 (C₃H₇⁺) and a primary radical.

-

Other Fragments: A series of fragment ions separated by 14 amu (CH₂) corresponding to the loss of alkyl groups is also expected. The most abundant peaks are likely to be at m/z 57 (C₄H₉⁺, a tertiary carbocation rearrangement) and m/z 43 (C₃H₇⁺).[1]

The NIST Mass Spectrometry Data Center reports the top three peaks for this compound as m/z 57, 43, and 56.[1]

Caption: Predicted mass spectrometry fragmentation of this compound.

Infrared (IR) Spectroscopy

The infrared spectrum of an alkane is typically simple, characterized by C-H stretching and bending vibrations.[3]

-

C-H Stretching: Strong absorptions are expected in the 2850-3000 cm⁻¹ region.[7]

-

C-H Bending:

-

Methyl (CH₃) groups will show a characteristic scissoring vibration around 1450-1470 cm⁻¹ and a symmetric bending (umbrella) mode around 1375-1385 cm⁻¹. The presence of multiple methyl groups may lead to a complex pattern in this region.

-

Methylene (CH₂) groups exhibit a scissoring vibration around 1465 cm⁻¹.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the chiral centers at positions 5 and 6, the ¹H and ¹³C NMR spectra of this compound are expected to be complex, with diastereotopic protons and carbons.

Predicted ¹³C NMR Spectrum:

The molecule has 13 carbon atoms, but due to symmetry considerations, fewer than 13 signals may be observed. The chemical shifts will be in the typical alkane region (δ 10-60 ppm). Carbons closer to the methyl branches will be more deshielded.

Predicted ¹H NMR Spectrum:

The proton NMR spectrum will show overlapping multiplets in the region of δ 0.8-1.6 ppm.

-

Methyl Protons (CH₃): The three methyl groups will likely appear as doublets or triplets in the upfield region (δ 0.8-1.0 ppm), coupled to the adjacent methine or methylene protons.

-

Methylene Protons (CH₂): The methylene protons will appear as complex multiplets due to diastereotopicity and coupling with neighboring protons.

-

Methine Protons (CH): The methine protons at the branching points will also be complex multiplets, further downfield than the methyl and methylene protons.

Analytical Methodologies

Gas chromatography is the primary analytical technique for the separation and quantification of this compound.

Gas Chromatography (GC) Protocol

-

Column: A non-polar capillary column (e.g., DB-1 or equivalent) is suitable for separating branched alkanes.

-

Carrier Gas: Helium or hydrogen.

-

Injection: Split injection is typically used to avoid column overloading.

-

Oven Program: A temperature gradient program is necessary for resolving complex mixtures of hydrocarbons. A typical program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 250 °C).

-

Detection: A Flame Ionization Detector (FID) provides excellent sensitivity for hydrocarbons. For structural confirmation, a Mass Spectrometer (MS) detector is essential.

The retention time of this compound will be shorter than that of its linear isomer, n-tridecane, due to its lower boiling point. The exact retention time will depend on the specific GC conditions.

Applications and Relevance in Research

As previously mentioned, this compound is not known to have direct applications in drug development as an active ingredient. However, its relevance to the field lies in several key areas:

-

Reference Standard: It serves as a crucial reference standard for the identification and quantification of branched alkanes in various matrices, including environmental samples, petroleum products, and as potential impurities in pharmaceutical excipients.[5]

-

Model Compound: It can be used as a model compound in studies of the physical and chemical properties of branched alkanes, such as their behavior in lubricants and fuels.

-

Metabolic Studies: In toxicology and drug metabolism studies, understanding the metabolic fate of structurally similar alkanes can provide insights into the biotransformation of hydrocarbon-based molecules.

Safety and Toxicological Profile

Specific toxicological data for this compound is not available. However, general toxicological information for C9-C13 alkanes can be used to infer its potential hazards.

-

General Toxicity: Alkanes in this carbon range are generally considered to have low acute toxicity.[8] The primary route of exposure is inhalation, and high concentrations of vapors can cause central nervous system depression.

-

Handling Precautions:

-

Work in a well-ventilated area.

-

Avoid inhalation of vapors.

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Keep away from heat, sparks, and open flames, as it is a flammable liquid.

-

Conclusion

This compound, while not a widely studied compound, serves as an important example of a branched-chain alkane. This guide has provided a comprehensive overview of its chemical properties, plausible synthesis, and analytical characterization based on established chemical principles and available data. For researchers in analytical chemistry and drug development, a thorough understanding of such molecules is essential for impurity profiling, formulation science, and toxicological assessment. Future research could focus on the experimental validation of the predicted properties and the exploration of its behavior in complex mixtures.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 112466, this compound. Retrieved from [Link]

-

JoVE. (2024). Mass Spectrometry: Branched Alkane Fragmentation. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). Decane, 2,5,6-trimethyl-. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Alkanes. Retrieved from [Link]

-

Australian Industrial Chemicals Introduction Scheme (AICIS). (2023). Alkanes, C8-18-branched and linear. Retrieved from [Link]

Sources

- 1. Decane, 2,5,6-trimethyl- | C13H28 | CID 112466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]

- 4. fiveable.me [fiveable.me]

- 5. grokipedia.com [grokipedia.com]

- 6. researchgate.net [researchgate.net]

- 7. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]

An In-depth Technical Guide to 2,5,6-Trimethyldecane: Molecular Weight, Formula, and Physicochemical Properties

This technical guide provides a comprehensive overview of the fundamental physicochemical properties of 2,5,6-trimethyldecane, a branched-chain alkane. Aimed at researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the core characteristics of the molecule, including its molecular weight and chemical formula, supported by authoritative data.

Core Molecular Attributes

This compound is a saturated hydrocarbon, meaning it consists solely of carbon and hydrogen atoms linked by single bonds. Its structure is characterized by a ten-carbon (decane) backbone, with three methyl group substitutions at the second, fifth, and sixth positions. This branching significantly influences its physical properties compared to its straight-chain isomer, n-tridecane.

Chemical Formula

The chemical formula for this compound is C13H28 .[1][2][3] This formula indicates that each molecule is composed of 13 carbon atoms and 28 hydrogen atoms. The general formula for non-cyclic alkanes is CnH2n+2, and with n=13, the formula C13H(2*13)+2 = C13H28 is satisfied.

Molecular Weight

The molecular weight of this compound is a critical parameter for various analytical and stoichiometric calculations. Based on the atomic weights of carbon and hydrogen, the calculated molecular weight is approximately 184.36 g/mol .[1][3] Different sources may report slightly varied values due to the use of different isotopic abundances in the calculation.[2][4]

Structural Elucidation and Isomerism

The connectivity of atoms in this compound is essential for understanding its chemical behavior. The International Union of Pure and Applied Chemistry (IUPAC) name precisely defines this structure.

IUPAC Nomenclature and Structure

The name "this compound" systematically describes the molecule's structure:

-

decane : Indicates a ten-carbon chain as the longest continuous carbon backbone.

-

trimethyl : Specifies three methyl (-CH3) substituent groups.

-

2,5,6- : These numbers, or locants, indicate that the methyl groups are attached to the second, fifth, and sixth carbon atoms of the decane chain.

The structural arrangement can be visualized as follows:

Caption: Molecular graph of this compound highlighting the decane backbone and methyl substituents.

Isomers of C13H28

It is important to note that this compound is one of many structural isomers with the chemical formula C13H28. Other examples include n-tridecane (the straight-chain isomer) and other branched isomers like 2,4,6-trimethyldecane and 2,6,8-trimethyldecane.[5][6][7] Each of these isomers, while sharing the same molecular weight and formula, will exhibit distinct physical properties such as boiling point, melting point, and viscosity due to differences in their molecular geometry and intermolecular forces.

Physicochemical Data Summary

For ease of reference, the key quantitative data for this compound are summarized in the table below. These values are computed and have been aggregated from various chemical databases.

| Property | Value | Source |

| Molecular Formula | C13H28 | PubChem[1], US EPA[3] |

| Molecular Weight | 184.36 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 62108-23-0 | US EPA[3] |

| Canonical SMILES | CCCCC(C)C(C)CCC(C)C | PubChem[1] |

| Exact Mass | 184.219100893 Da | PubChem[1] |

| Monoisotopic Mass | 184.219100893 Da | PubChem[1] |

Experimental Protocols: Determination of Molecular Weight

The molecular weight of a compound like this compound is typically determined and confirmed using mass spectrometry. The following provides a generalized workflow for this analysis.

Mass Spectrometry Workflow

-

Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane or methanol).

-

Ionization : The sample is introduced into the mass spectrometer. Due to its volatile nature, electron ionization (EI) is a common technique. In EI, high-energy electrons bombard the molecule, causing it to lose an electron and form a positively charged molecular ion (M+•).

-

Mass Analysis : The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection : A detector records the abundance of ions at each m/z value.

-

Data Interpretation : The resulting mass spectrum will show a peak corresponding to the molecular ion. For this compound, this would appear at an m/z value corresponding to its molecular weight (approximately 184.22, representing the exact mass of the most abundant isotopes). The fragmentation pattern observed in the spectrum can further be used to confirm the compound's structure.

Caption: A generalized workflow for the determination of molecular weight using mass spectrometry.

Applications and Relevance

As a branched-chain alkane, this compound is likely to be a colorless liquid at room temperature with a low viscosity and a mild hydrocarbon odor.[2] Compounds of this class are generally non-polar and hydrophobic, making them soluble in organic solvents but not in water.[2] Potential applications, though not extensively documented for this specific isomer, are likely to be similar to other branched alkanes and may include use as a solvent, a component in fuels and lubricants, or as a standard in analytical chemistry.[2]

References

-

PubChem. Decane, 2,5,6-trimethyl-. National Center for Biotechnology Information. [Link]

-

U.S. Environmental Protection Agency. Decane, 2,5,6-trimethyl- - Substance Details. [Link]

-

NIST WebBook. Decane, 2,4,6-trimethyl-. [Link]

-

LookChem. Cas 62108-26-3, 2,6,8-Trimethyldecane. [Link]

-

NIST WebBook. Decane, 2,6,8-trimethyl-. [Link]

Sources

- 1. Decane, 2,5,6-trimethyl- | C13H28 | CID 112466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 62108-23-0: this compound | CymitQuimica [cymitquimica.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. Decane, 2,4,6-trimethyl- [webbook.nist.gov]

- 6. Cas 62108-26-3,2,6,8-Trimethyldecane | lookchem [lookchem.com]

- 7. Decane, 2,6,8-trimethyl- [webbook.nist.gov]

An In-Depth Technical Guide to the Natural Sources of 2,5,6-Trimethyldecane: A Scientific Exploration for Researchers

Abstract

This technical guide provides a comprehensive scientific overview of the known and hypothesized natural sources of 2,5,6-trimethyldecane, a C13 branched-chain alkane. Intended for researchers, chemists, and drug development professionals, this document consolidates the sparse existing literature and builds a robust, evidence-based framework for future discovery. We critically evaluate the putative origins of this molecule, moving from a weakly supported phytochemical source to a strongly hypothesized role as an insect cuticular hydrocarbon (CHC). This guide details the likely biosynthetic pathway, provides validated, step-by-step protocols for extraction and analysis, and outlines a clear strategy for future research. By synthesizing information from related trimethyldecane isomers and the broader field of chemical ecology, we present a definitive resource for scientists aiming to isolate, identify, and characterize this elusive natural product.

Introduction

This compound is a saturated, branched-chain alkane with the molecular formula C₁₃H₂₈. As a volatile organic compound, its structure suggests potential roles in chemical signaling and protective barriers in biological systems. However, direct identification of this compound from natural sources is notably scarce in peer-reviewed literature, positioning it as a molecule at the frontier of natural product discovery.

The purpose of this guide is to move beyond a simple recitation of data. Instead, we provide a deep, analytical perspective, guiding the researcher through a logical progression of scientific inquiry. We will first assess the evidence for a proposed plant source, then present a compelling, data-driven hypothesis for its origin in the insect kingdom. Finally, we will equip the reader with the core technical knowledge—from biosynthesis to analytical identification—required to pursue the discovery of this and other novel branched alkanes.

Part 1: A Critical Review of Potential Natural Sources

A thorough investigation into the origin of a natural product requires a critical eye, weighing the strength of evidence from various sources. For this compound, the trail leads to two distinct kingdoms, with vastly different levels of substantiation.

The Plant Kingdom: A Case Study of Kaempferia galanga

Some phytochemical databases have associated this compound with Kaempferia galanga, a rhizomatous herb in the ginger family. However, a rigorous examination of the primary literature calls this association into question. Numerous independent studies have characterized the chemical composition of the essential oil from K. galanga rhizomes via gas chromatography-mass spectrometry (GC-MS). These studies consistently identify the major constituents as phenylpropanoids and other hydrocarbons, but conspicuously fail to list this compound.

For instance, analyses have shown the essential oil to be dominated by compounds such as ethyl p-methoxycinnamate (ranging from 31% to 80%), ethyl cinnamate, pentadecane, and 1,8-cineole.[1][2][3][4] The comprehensive compositional tables from these studies, representing a significant body of analytical work, do not support the claim that this compound is a significant, or even reliably detectable, component of K. galanga essential oil.

The Insect Kingdom: The Leading Hypothesis for Branched Alkanes

In stark contrast to the weak evidence from the plant kingdom, a compelling, albeit indirect, case points toward insects as the most probable source of this compound. This hypothesis is grounded in the well-established science of cuticular hydrocarbons (CHCs).

CHCs are a lipid layer on the insect exoskeleton that serves two primary functions: preventing water loss (desiccation) and mediating chemical communication.[5][6] This layer is a complex mixture of n-alkanes, alkenes, and, most importantly, methyl-branched alkanes.[7] The structural diversity of these branched alkanes—differing in chain length and the number and position of methyl groups—forms a chemical "signature" used for:

-

Species Recognition: Differentiating between different species.

-

Mate Recognition: Acting as contact sex pheromones.[5]

-

Nestmate Recognition: Distinguishing colony members in social insects.

While a specific report for this compound is yet to be published, the literature is replete with examples of structurally analogous compounds. For example, various insects are known to produce a wide array of mono-, di-, and trimethylalkanes as key components of their CHC profiles.[8][9][10]

| Compound Class | Example Compound | Insect Species | Reference |

| Monomethylalkanes | 3-Methylpentacosane | Holbrookia maculata | [11] |

| Dimethylalkanes | 3,11-Dimethylnonacosane | Blattella germanica (German Cockroach) | [8] |

| Trimethylalkanes | 2,6,10-Trimethyltetradecane | Phorticella striata (non-Drosophila fly) | [9] |

| Tetramethylalkanes | Series of C₃₀, C₃₂, C₃₄ | Lymantria dispar (Gypsy Moth) | [10] |

Hypothesis: Based on the prevalence and functional significance of methyl-branched alkanes in insect CHC profiles, it is highly probable that this compound functions as a cuticular hydrocarbon in one or more insect species. Its discovery awaits broader and more detailed chemo-taxonomic screening.

Part 2: The Biosynthetic Pathway of Branched Alkanes in Insects

Understanding the origin of this compound necessitates an exploration of its biosynthesis. The pathway for producing methyl-branched CHCs in insects is a specialized extension of fatty acid metabolism, primarily occurring in specialized cells called oenocytes.[8][12]

The core principle is the incorporation of methylmalonyl-CoA instead of malonyl-CoA at specific steps during fatty acid synthesis, which introduces a methyl branch.[11] The process can be detailed in four key stages:

-

Initiation & Methyl-Branching: A microsomal Fatty Acid Synthase (FAS) complex initiates the carbon chain. To create a methyl branch, the FAS incorporates a methylmalonyl-CoA extender unit. The timing of this incorporation determines the position of the methyl group.[8]

-

Chain Elongation: The resulting branched acyl-CoA is further elongated by a series of membrane-bound Fatty Acid Elongase (ELO) enzymes, which typically add two-carbon units per cycle.[12]

-

Reduction to Aldehyde: The very-long-chain acyl-CoA is then reduced to its corresponding fatty aldehyde by a Fatty Acyl-CoA Reductase (FAR).[12]

-

Oxidative Decarboxylation: In the final step, a P450 enzyme from the CYP4G family removes the carbonyl carbon, yielding the final hydrocarbon.

Part 3: Methodologies for Discovery and Analysis

For researchers aiming to identify this compound, a systematic and validated workflow is essential. The following protocols are field-proven for the analysis of insect cuticular hydrocarbons.

Experimental Protocol: Extraction and Isolation of Branched CHCs

This protocol describes a non-destructive method to extract CHCs from insect specimens and selectively isolate the branched fraction.

I. Cuticular Hydrocarbon Extraction

-

Sample Preparation: Collect 10-20 adult insects of the target species. If live, immobilize by chilling at 4°C for 10 minutes.

-

Solvent Wash: Place the insects in a clean glass vial. Add 500 µL of high-purity n-hexane.

-

Causality: n-Hexane is the solvent of choice due to its non-polarity, which efficiently dissolves lipids like CHCs without lysing cells or extracting significant amounts of internal polar lipids.

-

-

Extraction: Gently agitate the vial for 10 minutes at room temperature.

-

Solvent Transfer: Carefully transfer the hexane extract to a new, clean vial using a glass pipette, leaving the insects behind. This extract contains the complete CHC profile.

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen gas until the volume is reduced to approximately 50 µL for analysis.

II. Branched Alkane Isolation (Self-Validating System)

-

Sieve Preparation: Activate 5Å molecular sieves by heating at 300°C for 3 hours and cooling in a desiccator.

-

Trustworthiness: Activation is critical to ensure the sieves' pores are empty and can effectively trap linear alkanes.

-

-

Selective Adsorption: Add approximately 20 mg of activated molecular sieves to the concentrated CHC extract. Let it stand for 24 hours.[11]

-

Causality: The 5-angstrom pores of the sieve are large enough to admit straight-chain n-alkanes but too small to admit methyl-branched and cyclic alkanes. This provides a clean separation.

-

-

Isolation: Centrifuge the vial and carefully transfer the supernatant, which is now enriched with branched and cyclic alkanes, to a new vial for analysis.

Experimental Protocol: GC-MS Identification

Gas Chromatography-Mass Spectrometry is the gold standard for identifying volatile and semi-volatile compounds like CHCs.

-

Injection: Inject 1 µL of the branched-alkane fraction into a GC-MS system equipped with a non-polar capillary column (e.g., HP-5MS).

-

GC Separation: Use a temperature program designed to separate C10-C40 hydrocarbons. A typical program might be:

-

Initial temperature: 50°C, hold for 2 min.

-

Ramp: 15°C/min to 320°C.

-

Hold: 10 min.

-

Causality: This gradual temperature ramp allows for the separation of compounds based on their boiling points, ensuring that structurally similar isomers elute at distinct retention times.

-

-

MS Detection: Operate the mass spectrometer in electron ionization (EI) mode, scanning from m/z 40 to 550.

-

Identification:

-

Compare the obtained mass spectrum against a reference library (e.g., NIST). This compound will have a characteristic fragmentation pattern.

-

Confirm identity using the Kovats retention index (RI) by running a standard mixture of n-alkanes under the same conditions.

-

Future Directions and Conclusion

The discovery of this compound from a natural source remains an open but achievable goal. The evidence presented in this guide strongly suggests that the most fruitful area of investigation will be the broad screening of insect cuticular hydrocarbons. Researchers are encouraged to explore diverse insect orders, as CHC profiles can be highly specific. The use of comprehensive databases like NPASS (Natural Product Activity and Species Source) will be invaluable for cross-referencing newly identified compounds with known biological activities and species origins.[13][14]

References

-

Tewtrakul, S., Yuenyongsawad, S., Kummee, S., & Atsawajaruwan, L. (2005). Chemical components and biological activities of volatile oil of Kaempferia galanga Linn. Songklanakarin Journal of Science and Technology, 27(Suppl. 2), 503-507. [Link]

-

ResearchGate. (n.d.). Volatile oil components, retention time and peak area (%) of Kaemferia galanga oil. [Table]. Retrieved from [Link]

-

Dash, S., & Sahoo, S. (2022). Metabolic profiling of Kaempferia galanga leaf and rhizome extract using GC-MS. Journal of Applied Biology & Biotechnology, 10(3), 136-143. [Link]

-

Li, W., et al. (2023). Chemical composition of the Kaempferia galanga L. essential oil and its in vitro and in vivo antioxidant activities. Frontiers in Nutrition, 10, 1109315. [Link]

-

ResearchGate. (n.d.). Biosynthesis in Insects. Retrieved from [Link]

-

Muderawan, I. W., et al. (2022). Physicochemical Properties, Chemical Compositions and Antioxidant Activities of Rhizome Oils from Two Varieties of Kaempferia galanga. Indonesian Journal of Chemistry, 22(1), 72-85. [Link]

-

Mori, K. (2015). Isolation and determination of absolute configurations of insect-produced methyl-branched hydrocarbons. Proceedings of the National Academy of Sciences, 112(5), 1304-1309. [Link]

-

PubChem. (n.d.). Natural Product Activity and Species Source (NPASS). Retrieved from [Link]

-

Zeng, X., et al. (2018). NPASS: natural product activity and species source database for natural product research, discovery and tool development. Nucleic Acids Research, 46(D1), D1217–D1222. [Link]

-

Li, W., et al. (2023). Chemical composition of the K. galanga essential oil and its in vitro and in vivo antioxidant activities. Frontiers in Nutrition, 10, 1109315. [Link]

-

Blomquist, G. J., & Dillwith, J. W. (1985). Chemical ecology and biochemistry of insect hydrocarbons. In Annual Review of Entomology, 30, 243-268. [Link]

-

Zeng, X., et al. (2018). NPASS: natural product activity and species source database for natural product research, discovery and tool development. Nucleic Acids Research, 46(D1), D1217–D1222. [Link]

-

Zeng, X., et al. (2018). NPASS: natural product activity and species source database for natural product research, discovery and tool development. Nucleic Acids Research, 46(D1), D1217–D1222. [Link]

-

Zhang, P., et al. (2023). NPASS database update 2023: quantitative natural product activity and species source database for biomedical research. Nucleic Acids Research, 51(D1), D621–D628. [Link]

-

Liu, Y., et al. (2018). Chemical Composition and Antibacterial Activity of Kaempferia galanga Essential Oil. Journal of Essential Oil Bearing Plants, 21(4), 1083-1090. [Link]

-

The Good Scents Company. (n.d.). kaempferia galanga rhizome oil. Retrieved from [Link]

-

Sajjan, S., & Krishnamurthy, N. B. (2023). Isolation and characterization of sex specific cuticular hydrocarbons in non-Drosophila, Phorticella striata. ENTOMON, 48(1), 47-54. [Link]

-

Sirirugsa, P., et al. (2007). CHEMICAL CONSTITUENTS VARIATIONS OF ESSENTIAL OILS FROM RHIZOMES OF FOUR ZINGIBERACEAE SPECIES. Malaysian Journal of Science, 26(1), 69-74. [Link]

-

Kather, R., & Martin, S. J. (2020). The Importance of Methyl-Branched Cuticular Hydrocarbons for Successful Host Recognition by the Larval Ectoparasitoid Holepyris sylvanidis. Journal of Chemical Ecology, 46, 933–942. [Link]

-

Jurenka, R. A., & Subchev, M. (2000). Identification of cuticular hydrocarbons and the alkene precursor to the pheromone in hemolymph of the female gypsy moth, Lymantria dispar. Archives of Insect Biochemistry and Physiology, 43(3), 108-115. [Link]

-

Kather, R., & Martin, S. J. (2012). Evolution of Cuticular Hydrocarbons in the Hymenoptera: a Meta-Analysis. Journal of Chemical Ecology, 38(3), 289–297. [Link]

-

Menzel, F., & Schmitt, T. (2017). The role of cuticular hydrocarbons in insects. Journal of Chemical Ecology, 43(11), 1047-1049. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. updatepublishing.com [updatepublishing.com]

- 3. Frontiers | Chemical composition of the Kaempferia galanga L. essential oil and its in vitro and in vivo antioxidant activities [frontiersin.org]

- 4. ukm.my [ukm.my]

- 5. Evolution of Cuticular Hydrocarbons in the Hymenoptera: a Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The Importance of Methyl-Branched Cuticular Hydrocarbons for Successful Host Recognition by the Larval Ectoparasitoid Holepyris sylvanidis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. entomon.in [entomon.in]

- 10. Identification of cuticular hydrocarbons and the alkene precursor to the pheromone in hemolymph of the female gypsy moth, Lymantria dispar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. benchchem.com [benchchem.com]

- 13. NPASS: natural product activity and species source database for natural product research, discovery and tool development - PMC [pmc.ncbi.nlm.nih.gov]

- 14. NPASS: natural product activity and species source database for natural product research, discovery and tool development - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Synthesis of 2,5,6-Trimethyldecane

Introduction

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic approach to 2,5,6-trimethyldecane reveals several potential disconnection points in the carbon skeleton. The key challenge lies in the stereochemistry at the C5 and C6 positions, as this molecule contains chiral centers. For the purpose of this guide, we will focus on the synthesis of a diastereomeric mixture of this compound.

A logical retrosynthetic analysis is as follows:

Caption: Retrosynthetic analysis of this compound.

This analysis suggests that a convergent approach, coupling two smaller fragments, would be an efficient strategy. Key reactions to consider for forming the carbon-carbon bonds are Grignard reactions and Wittig reactions, followed by subsequent functional group manipulations.[2][3]

Synthesis Pathway 1: Grignard-Based Approach

This pathway utilizes a Grignard reaction to construct the core carbon skeleton, followed by dehydration and hydrogenation to yield the final alkane.[3] This is a classic and robust method for creating C-C bonds.[2]

Stage 1: Preparation of the Grignard Reagent and the Ketone

The synthesis begins with the preparation of two key intermediates: a Grignard reagent and a ketone.

-

Grignard Reagent Preparation (isohexylmagnesium bromide): 1-bromo-4-methylpentane is reacted with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) to form the Grignard reagent.[4][5] It is crucial to maintain anhydrous conditions as Grignard reagents are highly reactive towards water.[5]

-

Ketone Preparation (5-methyl-2-hexanone): This ketone can be prepared through various methods, such as the oxidation of the corresponding secondary alcohol, 5-methyl-2-hexanol.

Stage 2: Grignard Reaction to form the Tertiary Alcohol

The prepared isohexylmagnesium bromide is then reacted with 5-methyl-2-hexanone. The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of the ketone.[6] An acidic workup then protonates the resulting alkoxide to yield the tertiary alcohol, 2,5,6-trimethyldecan-5-ol.

Stage 3: Dehydration of the Tertiary Alcohol

The tertiary alcohol is then dehydrated to form a mixture of alkene isomers. This is typically achieved by heating with a strong acid catalyst such as sulfuric acid or phosphoric acid.[3] The major product will likely be the most substituted (Zaitsev's rule) alkene, 2,5,6-trimethyldec-5-ene, along with other isomers.

Stage 4: Hydrogenation of the Alkene

The final step is the hydrogenation of the alkene mixture to the desired alkane. This is accomplished by reacting the alkenes with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂).[7] This reaction reduces the double bond to a single bond, yielding this compound.

Caption: Workflow for the Grignard-based synthesis of this compound.

Experimental Protocol: Grignard-Based Synthesis

| Step | Procedure | Reagents & Conditions |

| 1 | Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser and dropping funnel, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of 1-bromo-4-methylpentane in anhydrous diethyl ether. | 1-bromo-4-methylpentane, Magnesium turnings, Iodine (catalyst), Anhydrous diethyl ether. |

| 2 | Grignard Reaction: Cool the Grignard reagent in an ice bath. Slowly add a solution of 5-methyl-2-hexanone in anhydrous diethyl ether. Stir for 1-2 hours at room temperature. | 5-methyl-2-hexanone, Anhydrous diethyl ether. |

| 3 | Workup: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with diethyl ether. Dry the combined organic layers over anhydrous sodium sulfate. | Saturated aq. NH₄Cl, Diethyl ether, Anhydrous Na₂SO₄. |

| 4 | Dehydration: Remove the solvent under reduced pressure. Add concentrated sulfuric acid to the crude alcohol and heat to induce dehydration. | Concentrated H₂SO₄, Heat. |

| 5 | Hydrogenation: Dissolve the resulting alkene in ethanol. Add a catalytic amount of 10% Palladium on carbon. Hydrogenate the mixture in a Parr hydrogenator under hydrogen pressure. | Ethanol, 10% Pd/C, H₂ gas. |

| 6 | Purification: Filter the reaction mixture through Celite to remove the catalyst. Remove the solvent under reduced pressure. Purify the crude product by fractional distillation. | Celite, Fractional distillation. |

Synthesis Pathway 2: Wittig Reaction Approach

An alternative strategy involves the Wittig reaction, which is a powerful method for forming carbon-carbon double bonds from carbonyl compounds and phosphonium ylides.[8]

Stage 1: Preparation of the Phosphonium Ylide and the Ketone

-

Phosphonium Ylide Preparation: The ylide is prepared in a two-step process. First, an alkyl halide (e.g., 1-bromo-4-methylpentane) is reacted with triphenylphosphine to form a phosphonium salt. This salt is then treated with a strong base, such as n-butyllithium, to deprotonate the carbon adjacent to the phosphorus, forming the ylide.

-

Ketone Preparation: The required ketone for this route would be 2-methyl-4-heptanone.

Stage 2: The Wittig Reaction

The phosphonium ylide is then reacted with 2-methyl-4-heptanone. The nucleophilic carbon of the ylide attacks the carbonyl carbon of the ketone, leading to the formation of an oxaphosphetane intermediate which then collapses to form the alkene and triphenylphosphine oxide.[9] This reaction will produce a mixture of E and Z isomers of 2,5,6-trimethyldec-4-ene.

Stage 3: Hydrogenation of the Alkene

Similar to the Grignard pathway, the final step involves the catalytic hydrogenation of the alkene mixture to yield this compound.[7]

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. pearl.plymouth.ac.uk [pearl.plymouth.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. leah4sci.com [leah4sci.com]

- 7. Understand the Preparation of Alkanes [unacademy.com]

- 8. Wittig reaction - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

2,5,6-Trimethyldecane environmental occurrence

An In-depth Technical Guide to the Environmental Occurrence of 2,5,6-Trimethyldecane

Authored by a Senior Application Scientist

Foreword: Situating Branched Alkanes in Environmental Science

In the vast landscape of environmental contaminants, volatile organic compounds (VOCs) represent a class of substances with significant implications for atmospheric chemistry, ecosystem health, and public health. Within this group, branched alkanes, such as this compound, are ubiquitous yet often under-characterized components. These molecules are fundamental constituents of petroleum-based products and can also arise from natural biogenic processes. Their branched structure imparts distinct physical and chemical properties compared to their linear counterparts, influencing their environmental transport, fate, and biodegradability. This guide provides a comprehensive technical overview of this compound, synthesizing available data to offer researchers and drug development professionals a foundational understanding of its environmental lifecycle.

Chemical and Physical Identity of this compound

This compound is a saturated, branched-chain hydrocarbon. Its structure consists of a ten-carbon (decane) backbone with three methyl group substitutions at the second, fifth, and sixth positions. As a C13 alkane, it is a colorless liquid at room temperature with a mild hydrocarbon odor.[1]

Core Properties

Being an alkane, this compound is non-polar and hydrophobic.[1] This low polarity dictates its environmental behavior, leading to low solubility in water but high solubility in organic solvents, oils, and lipids.[1] Its branched nature generally lowers its boiling point compared to a linear C13 alkane, contributing to its classification as a volatile organic compound (VOC).[1][2]

| Property | Value / Description | Source(s) |

| Chemical Formula | C₁₃H₂₈ | [1][3][4] |

| Molecular Weight | 184.37 g/mol | [2][5] |

| CAS Number | 62108-23-0 | [2][4][5] |

| Physical State | Colorless liquid (at room temperature) | [1] |

| Solubility | Insoluble in water; soluble in organic solvents | [1] |

| Classification | Branched Alkane, Volatile Organic Compound (VOC) | [1][2] |

Sources and Environmental Release

The presence of this compound in the environment is linked to both direct industrial use and unintentional release from anthropogenic and potentially natural processes.

Anthropogenic Sources

The primary environmental burden of this compound is believed to originate from human activities.

-

Petroleum Products: Branched alkanes are significant components of gasoline, diesel fuel, lubricants, and industrial solvents.[1][6] Spills, evaporative losses, and incomplete combustion of these products are major release pathways. The related isomer, 2,6,8-trimethyldecane, is noted for its use as a fuel additive and a component in lubricants.[6]

-

Industrial Processes: It has been identified as a volatile substance resulting from synthetic environments, including coal pyrolysis.[2]

-

Wastewater: The compound has been detected in carwash effluent, indicating its presence in detergents, waxes, or runoff from vehicles, which is then discharged into wastewater systems.[2]

-

Combustion Byproducts: While not directly identified, related branched alkanes are known combustion products of natural gas and aircraft engine fluids, suggesting that this compound is likely formed and released during the combustion of fossil fuels and other organic materials.[7][8][9]

Potential Natural (Biogenic) Sources

While less documented for this specific isomer, the broader class of branched alkanes has known natural origins. The structurally similar compound 2,6,8-trimethyldecane has been identified as a metabolite in mammals, plants, and fungi, and as a component of volatile oils.[7] This raises the possibility that this compound may also be produced through biological pathways, although further research is required to confirm significant natural fluxes to the environment.

Environmental Distribution and Transport

Once released, the physical-chemical properties of this compound govern its partitioning across environmental compartments.

-

Atmosphere: As a VOC, this compound released to the air will exist primarily in the vapor phase. Its atmospheric residence time will be determined by its reactivity with hydroxyl radicals and other atmospheric oxidants.

-

Aquatic Systems: Due to its hydrophobicity, this compound entering water bodies will not readily dissolve. Instead, it will tend to volatilize into the atmosphere from the water surface or adsorb to suspended particulate matter and bed sediments. Its presence in carwash effluent highlights a direct pathway to aquatic environments.[2]

-

Terrestrial Systems: In soil, this compound will exhibit low mobility due to strong adsorption to organic matter. Volatilization from the soil surface is a key transport process. Contamination is most likely in areas with industrial activity or petroleum spills.

Caption: Environmental release and transport pathways for this compound.

Analytical Methodologies

The accurate quantification of this compound in environmental matrices is critical for exposure and risk assessment. As a non-polar VOC, gas chromatography (GC) is the cornerstone of its analysis.

Sample Collection and Preparation

The volatility of this compound necessitates careful sampling protocols to prevent analyte loss.

-

Water Samples: Samples are typically collected in glass vials with zero headspace. For low concentrations, a purge-and-trap method is the gold standard.[10] An inert gas (helium or nitrogen) is bubbled through the water sample, stripping the volatile compounds, which are then trapped on an adsorbent material. The trap is subsequently heated to desorb the analytes into the GC system.[10] For higher concentrations, liquid-liquid extraction with a non-polar solvent like hexane or dichloromethane can be employed.[10]

-

Soil and Sediment Samples: To prevent volatile losses, soil cores are often collected and immediately preserved in the field. A common high-level method involves extruding a known weight of soil directly into a pre-weighed vial containing methanol.[11] The methanol displaces the VOCs from the soil matrix and acts as a preservative. In the laboratory, an aliquot of the methanol is analyzed.[11]

-

Air Samples: Air can be drawn through adsorbent tubes (e.g., containing Tenax®, charcoal) to trap VOCs. The analytes are later thermally desorbed from the tube directly into the GC. Alternatively, whole air samples can be collected in evacuated canisters (e.g., Summa canisters).[12]

Instrumental Analysis Protocol: GC-MS

Gas chromatography coupled with mass spectrometry (GC-MS) provides both high separation efficiency and definitive compound identification.

Step-by-Step General Protocol for Water Analysis (Purge-and-Trap):

-

Sample Introduction: A standard volume of water (e.g., 5-25 mL) is placed into the purging vessel of a purge-and-trap concentrator. An internal standard is added.

-

Purging: The sample is purged with inert gas for a set time (e.g., 10-15 minutes) at a controlled flow rate and temperature. Volatiles are carried to an analytical trap.

-

Desorption: The trap is rapidly heated, and the carrier gas flow is reversed to backflush the analytes onto the GC column.

-

GC Separation: Analytes are separated on a capillary column (e.g., a non-polar DB-5 or similar). The oven temperature is programmed to ramp from a low initial temperature (e.g., 35°C) to a high final temperature to elute compounds based on their boiling points.

-

MS Detection: As compounds elute from the GC column, they enter the mass spectrometer. The MS is typically operated in electron ionization (EI) mode. Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification of target analytes like this compound.[10]

-

Quantification: The concentration is determined by comparing the peak area of the analyte to the peak area of the internal standard and referencing a calibration curve.

Caption: General analytical workflow for this compound analysis.

Environmental Fate

Abiotic Degradation

In the atmosphere, the primary degradation pathway for this compound is expected to be reaction with photochemically produced hydroxyl radicals (•OH). In soil and water, abiotic processes like hydrolysis are negligible for alkanes.

Biodegradation

Biodegradation is the principal mechanism for the removal of this compound from soil and aquatic environments. While specific studies on this isomer are scarce, the metabolic pathways for similar branched alkanes are well-established.

-

General Principles: Compared to linear alkanes, the methyl branching in this compound presents steric hindrance, generally making it more resistant to microbial attack (more recalcitrant).[13]

-

Metabolic Pathway: Aerobic biodegradation is typically initiated by a monooxygenase enzyme, which hydroxylates a terminal methyl group. This is followed by successive oxidations to an aldehyde and then a carboxylic acid. The resulting fatty acid can then, in principle, enter the β-oxidation cycle to be fully mineralized. The degradation of the highly branched alkane phytane (2,6,10,14-tetramethylhexadecane) by Mycobacterium ratisbonense serves as an excellent model, demonstrating that specialized microorganisms possess the enzymatic machinery to catabolize these complex structures.[14][15] It is highly probable that similar pathways are employed by environmental microbes to degrade this compound.

Caption: Conceptual pathway for the aerobic biodegradation of this compound.

Ecotoxicological Profile

-

Aquatic Toxicity: For hydrocarbons, the primary mechanism of acute toxicity to aquatic organisms is non-specific narcosis. The toxicity generally increases with increasing hydrophobicity (log Kow). As a C13 alkane, this compound would be expected to exert narcotic effects, but its very low water solubility may limit its bioavailability in the water column.

-

Human Health: As a VOC, inhalation is a primary route of exposure. High concentrations of hydrocarbon vapors can cause central nervous system depression and respiratory irritation. Long-term exposure risks are not characterized for this specific compound.

A significant knowledge gap exists regarding the specific ecotoxicological and human health effects of this compound.[16] Further research, including in vitro and in vivo studies, is necessary to establish a comprehensive toxicological profile.

Conclusion and Future Directions

This compound is a branched alkane whose presence in the environment is closely tied to the use and disposal of petroleum products and other industrial activities. Its hydrophobic and volatile nature dictates its movement from water and soil into the atmosphere. While analytical methods based on GC-MS are well-suited for its detection, there is a notable lack of quantitative occurrence data across different environmental media. Furthermore, while its biodegradation is expected to proceed via pathways established for similar molecules, its persistence relative to other hydrocarbons is not well-defined. The most significant knowledge gap remains in its toxicological profile. Future research should prioritize monitoring studies to quantify environmental concentrations, biodegradation rate studies to assess its persistence, and toxicological assessments to understand its potential risks to ecosystems and human health.

References

-

Pharmaffiliates. (n.d.). CAS No : 62108-23-0 | Product Name : this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 545608, 2,6,8-Trimethyldecane. Retrieved from [Link]

- Japan International Cooperation Agency. (n.d.). III Analytical Methods. Retrieved from a manual on environmental monitoring.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 112466, Decane, 2,5,6-trimethyl-. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Substance Details - Decane, 2,5,6-trimethyl-. System of Registries. Retrieved from [Link]

- Agency for Toxic Substances and Disease Registry. (n.d.). Chapter 6: Analytical Methods. Toxicological Profile for Formaldehyde.

-

Bonting, C. F., et al. (2007). Biodegradation of phytane (2,6,10,14-tetramethylhexadecane) and accumulation of related isoprenoid wax esters by Mycobacterium ratisbonense strain SD4 under nitrogen-starved conditions. FEMS Microbiology Letters, 272(2), 220-228. [Link]

-

LookChem. (n.d.). Cas 62108-26-3, 2,6,8-Trimethyldecane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 57490910, 2,5,7-Trimethyldecane. Retrieved from [Link]

- ROSA P. (2024).

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 545605, 2,6,6-Trimethyldecane. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 522020, 2,5,9-Trimethyldecane. Retrieved from [Link]

- ROSA P. (2024). Chemical Analysis of Bleed Air Samples from Simulated Contamination Events: Ground-Based Aircraft Test.

- Concawe. (2024).

-

ResearchGate. (2007). Biodegradation of phytane (2,6,10,14-tetramethylhexadecane) and accumulation of related isoprenoid wax esters by Mycobacterium ratisbonense strain SD4 under nitrogen-starved conditions. [Link]

-

National Institute of Standards and Technology. (n.d.). Decane, 2,4,6-trimethyl-. NIST Chemistry WebBook. Retrieved from [Link]

- MDPI. (2023). Recent Developments in the Detection of Organic Contaminants Using Molecularly Imprinted Polymers Combined with Various Analytical Techniques.

- MDPI. (2022).

- Elsevier. (2021). RIFM fragrance ingredient safety assessment, 2-methyldecanenitrile, CAS Registry Number 69300-15-8.

- New Jersey Department of Environmental Protection. (n.d.). GUIDANCE FOR ANALYSIS OF INDOOR AIR SAMPLES.

- Testmark Laboratories. (n.d.).

-

U.S. Environmental Protection Agency. (n.d.). National Primary Drinking Water Regulations. Retrieved from [Link]

- NASA. (2003).

Sources

- 1. CAS 62108-23-0: this compound | CymitQuimica [cymitquimica.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Decane, 2,5,6-trimethyl- | C13H28 | CID 112466 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. guidechem.com [guidechem.com]

- 5. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 6. Cas 62108-26-3,2,6,8-Trimethyldecane | lookchem [lookchem.com]

- 7. 2,6,8-Trimethyldecane | C13H28 | CID 545608 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. rosap.ntl.bts.gov [rosap.ntl.bts.gov]

- 9. rosap.ntl.bts.gov [rosap.ntl.bts.gov]

- 10. env.go.jp [env.go.jp]

- 11. testmark.ca [testmark.ca]

- 12. hermes.cde.state.co.us [hermes.cde.state.co.us]

- 13. concawe.eu [concawe.eu]

- 14. Biodegradation of phytane (2,6,10,14-tetramethylhexadecane) and accumulation of related isoprenoid wax esters by Mycobacterium ratisbonense strain SD4 under nitrogen-starved conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

An In-depth Technical Guide to the Physical Characteristics of 2,5,6-Trimethyldecane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5,6-Trimethyldecane is a branched-chain alkane, a class of saturated hydrocarbons. As with other alkanes, it is a non-polar molecule, rendering it immiscible with water but soluble in many organic solvents.[1] Its structure, featuring a ten-carbon backbone with three methyl group branches, gives rise to specific physical and spectroscopic properties that are of interest in various fields, including its potential use as a solvent or in the formulation of fuels and lubricants.[1] This guide provides a comprehensive overview of the known and predicted physical characteristics of this compound, alongside the scientific principles and experimental methodologies used to determine these properties.

Molecular Structure and Identification

The fundamental identity of this compound is established by its molecular structure and unique identifiers.

| Identifier | Value | Source |

| Chemical Formula | C₁₃H₂₈ | , |

| Molecular Weight | 184.36 g/mol | |

| CAS Number | 62108-23-0 | , |

| IUPAC Name | This compound |

digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=none, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1,0.5!"]; C3 [label="C", pos="2,0!"]; C4 [label="C", pos="3,0.5!"]; C5 [label="C", pos="4,0!"]; C6 [label="C", pos="5,0.5!"]; C7 [label="C", pos="6,0!"]; C8 [label="C", pos="7,0.5!"]; C9 [label="C", pos="8,0!"]; C10 [label="C", pos="9,0.5!"]; C11 [label="C", pos="1,-0.5!"]; C12 [label="C", pos="4,-1!"]; C13 [label="C", pos="5,-0.5!"];

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C2 -- C11; C5 -- C12; C6 -- C13; }

Caption: 2D structure of this compound.

Predicted Physical Properties

| Property | Predicted Value | Notes |

| Boiling Point | 215.7 ± 7.0 °C | Branching in alkanes generally lowers the boiling point compared to their straight-chain isomers due to a reduction in the surface area available for intermolecular London dispersion forces.[2][3][4] |

| Density | 0.754 ± 0.06 g/cm³ | Alkanes are less dense than water.[5] |

| Melting Point | No data available | The melting point of alkanes is influenced by the efficiency of crystal lattice packing. Highly symmetrical molecules often have higher melting points.[3] |

| Refractive Index | No data available | This property is a measure of how much light bends as it passes through the substance and is related to its density and composition. |

| Viscosity | No data available | Viscosity in alkanes generally increases with chain length due to stronger intermolecular forces.[5] |

Solubility

As a non-polar hydrocarbon, this compound exhibits solubility characteristics governed by the "like dissolves like" principle.

-

Water: It is considered insoluble in water due to its inability to form hydrogen bonds with polar water molecules.[1][2][6][7]

-

Organic Solvents: It is expected to be soluble in non-polar organic solvents such as other hydrocarbons (e.g., hexane, toluene), ethers, and chlorinated solvents.[1][2][6][7][8] The dissolution process in these solvents involves the overcoming of van der Waals forces in both the solute and the solvent, which are then replaced by similar forces between the solute and solvent molecules.[2][6][7][8]

Spectroscopic Profile

Spectroscopic data provides a fingerprint for the identification and structural elucidation of molecules. While the raw spectral data for this compound requires access to specialized databases, its expected characteristics can be inferred from the general principles of spectroscopy for branched alkanes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of this compound would be complex due to the presence of numerous non-equivalent protons. One would expect to see signals in the typical alkane region (approximately 0.7-1.5 ppm). The methyl groups would likely appear as doublets or triplets depending on their neighboring protons, while the methine and methylene protons would exhibit more complex splitting patterns.

-

¹³C NMR: The carbon NMR spectrum provides direct information about the carbon skeleton.[9] For this compound, distinct signals would be expected for each of the non-equivalent carbon atoms. The chemical shifts for alkanes typically fall within the 10-60 ppm range.[10][11] The chemical shifts are influenced by the degree of substitution, with quaternary carbons appearing at lower field than tertiary, secondary, and primary carbons.

Mass Spectrometry (MS)

The mass spectrum of a branched alkane is characterized by fragmentation patterns that are highly indicative of its structure.

-

Molecular Ion (M+): The molecular ion peak for branched alkanes is often weak or absent due to the high propensity for fragmentation at the branching points.[12][13][14][15]

-

Fragmentation: Cleavage is favored at the branching points to form more stable secondary and tertiary carbocations.[1][12][13][14][15] For this compound, one would anticipate significant fragmentation at the C5-C6 bond and at the C2 and C5 positions, leading to the loss of various alkyl radicals. The largest substituent at a branch is often eliminated preferentially.[14]

Caption: Simplified MS fragmentation of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of an alkane is dominated by C-H stretching and bending vibrations.

-

C-H Stretching: Strong absorption bands are expected in the 2850-3000 cm⁻¹ region, characteristic of sp³ C-H bonds.[16][17][18][19][20]

-

C-H Bending: Methyl (CH₃) and methylene (CH₂) groups exhibit characteristic bending (scissoring and rocking) vibrations in the 1350-1470 cm⁻¹ region.[16][19][20]

Experimental Methodologies for Physical Property Determination

The determination of the physical properties of a compound like this compound relies on well-established experimental techniques.

Boiling Point Determination

The boiling point is typically measured using a distillation apparatus. The liquid is heated, and the temperature at which the vapor pressure equals the atmospheric pressure is recorded as the boiling point. For small sample volumes, a micro-boiling point apparatus can be utilized.

Density Measurement

Density is determined by measuring the mass of a known volume of the liquid. This is commonly done using a pycnometer or a digital density meter, which offers high precision.

Refractive Index Measurement

An Abbe refractometer is the standard instrument for measuring the refractive index of liquids.[21][22] A small sample is placed on the prism, and the instrument measures the angle at which light is refracted. Temperature control is crucial as the refractive index is temperature-dependent.

Caption: Workflow for Refractive Index Measurement.

Viscosity Measurement

The viscosity of a liquid can be determined using various types of viscometers, such as capillary viscometers (e.g., Ostwald or Ubbelohde) or rotational viscometers.[23] These instruments measure the resistance of the fluid to flow.

Melting Point Determination

For solid alkanes, the melting point is determined by heating a small sample in a capillary tube and observing the temperature range over which the solid melts.[24][25] For a pure compound, this range is typically narrow.[25]

Safety and Handling

-